

# Synthesis of pyridazinone derivatives from Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate

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## Compound of Interest

Compound Name:	Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate
Cat. No.:	B1337625

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## Synthesis of Pyridazinone Derivatives: Application Notes and Protocols for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of diverse pyridazinone derivatives starting from the versatile building block, **Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate**. Pyridazinone scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and cardiovascular effects.

## Introduction

**Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate** is a key intermediate for the synthesis of a library of pyridazinone derivatives. The chlorine atom at the 6-position is susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions, allowing for the introduction of various functionalities. The ester group at the 4-position can be further modified, for instance, by hydrolysis and subsequent amide coupling. This document outlines two key synthetic transformations: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura Cross-Coupling.

## Data Presentation

The following tables summarize representative quantitative data for the synthesis of pyridazinone derivatives based on analogous reactions reported in the literature.

Table 1: Nucleophilic Aromatic Substitution of 6-Chloropyridazinone Analogs

Entry	Nucleophile	Product	Yield (%)	Melting Point (°C)	Reference
1	Morpholine	Ethyl 3-hydroxy-6-(morpholin-4-yl)pyridazine-4-carboxylate	85	155-157	Analogous to[1]
2	Piperidine	Ethyl 3-hydroxy-6-(piperidin-1-yl)pyridazine-4-carboxylate	82	162-164	Analogous to[1]
3	Aniline	Ethyl 3-hydroxy-6-(phenylamino)pyridazine-4-carboxylate	78	188-190	Analogous to[2]
4	Hydrazine	Ethyl 3-hydroxy-6-hydrazinylpyridazine-4-carboxylate	90	210-212 (dec.)	Analogous to[3]

Table 2: Suzuki-Miyaura Cross-Coupling of 6-Chloropyridazinone Analogs

Entry	Boronic Acid	Product	Yield (%)	Melting Point (°C)	Reference
1	Phenylboronic acid	Ethyl 3-hydroxy-6-phenylpyridazine-4-carboxylate	88	195-197	Analogous to[4]
2	Methoxyphenylboronic acid	Ethyl 3-hydroxy-6-(4-methoxyphenyl)pyridazine-4-carboxylate	85	201-203	Analogous to[4]
3	Thiophen-2-ylboronic acid	Ethyl 3-hydroxy-6-(thiophen-2-yl)pyridazine-4-carboxylate	75	180-182	Analogous to[4]
4	Pyridin-3-ylboronic acid	Ethyl 3-hydroxy-6-(pyridin-3-yl)pyridazine-4-carboxylate	72	215-217	Analogous to[5]

## Experimental Protocols

### Protocol 1: General Procedure for Nucleophilic Aromatic Substitution

This protocol describes the displacement of the chlorine atom at the 6-position of **Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate** with an amine nucleophile.

Materials:

- **Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate**

- Amine (e.g., morpholine, piperidine, aniline) (1.2 equivalents)
- Potassium carbonate ( $K_2CO_3$ ) (2.0 equivalents)
- Dimethylformamide (DMF)
- Ethyl acetate
- Brine

Procedure:

- To a round-bottom flask, add **Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate** (1.0 eq), the corresponding amine (1.2 eq), and potassium carbonate (2.0 eq).
- Add DMF to the flask to dissolve the reagents.
- Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 6-substituted amino-pyridazinone derivative.

Characterization: The final product should be characterized by  $^1H$  NMR,  $^{13}C$  NMR, and mass spectrometry to confirm its structure and purity.

## Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed cross-coupling of **Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate** with a boronic acid.

## Materials:

- **Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate**
- Aryl or heteroaryl boronic acid (1.5 equivalents)
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ ) (0.05 equivalents)
- Triphenylphosphine ( $\text{PPh}_3$ ) (0.1 equivalents)
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ ) (3.0 equivalents)
- 1,4-Dioxane
- Water
- Ethyl acetate
- Brine

## Procedure:

- In a Schlenk flask, combine **Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate** (1.0 eq), the boronic acid (1.5 eq),  $\text{Pd}(\text{OAc})_2$  (0.05 eq),  $\text{PPh}_3$  (0.1 eq), and  $\text{K}_2\text{CO}_3$  (3.0 eq).
- Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
- Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask.
- Heat the reaction mixture to 90-110 °C and stir for 6-18 hours. Monitor the reaction progress by TLC.
- Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
- Partition the filtrate between ethyl acetate and water.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

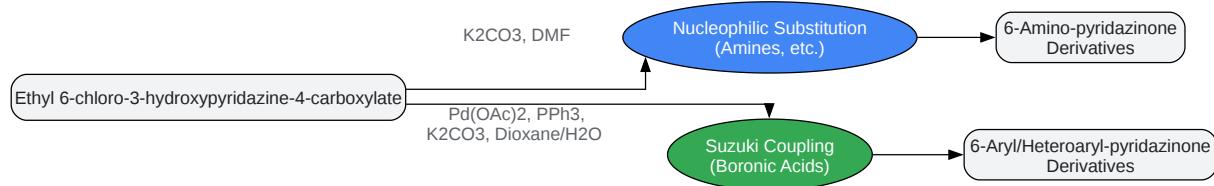
- Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl- or 6-heteroaryl-pyridazinone derivative.

Characterization: Confirm the structure and purity of the final product using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry.

## Visualizations

### Synthetic Workflow

The following diagram illustrates the general synthetic workflow for the derivatization of **Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate**.



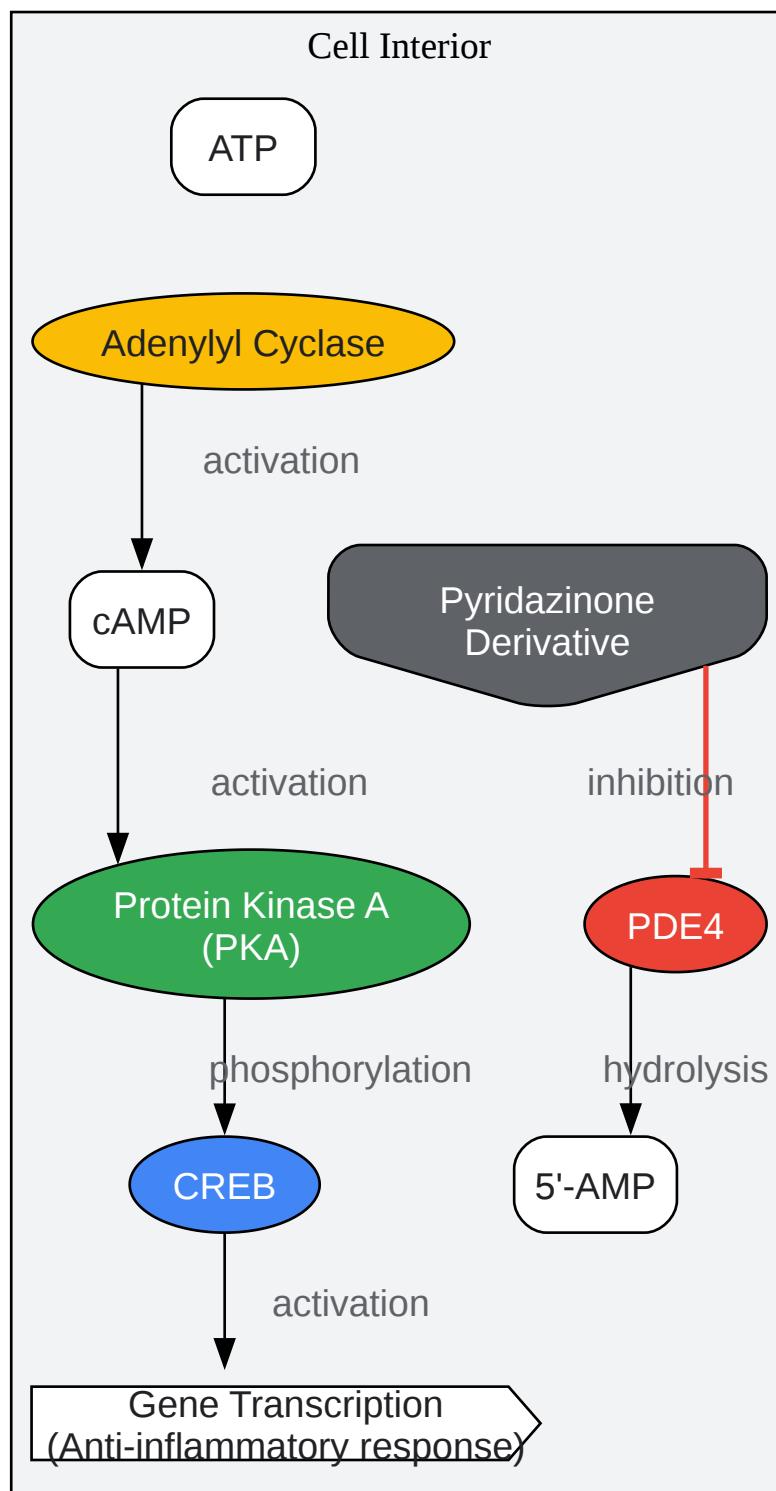
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Caption: Synthetic routes from **Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate**.

## Signaling Pathways

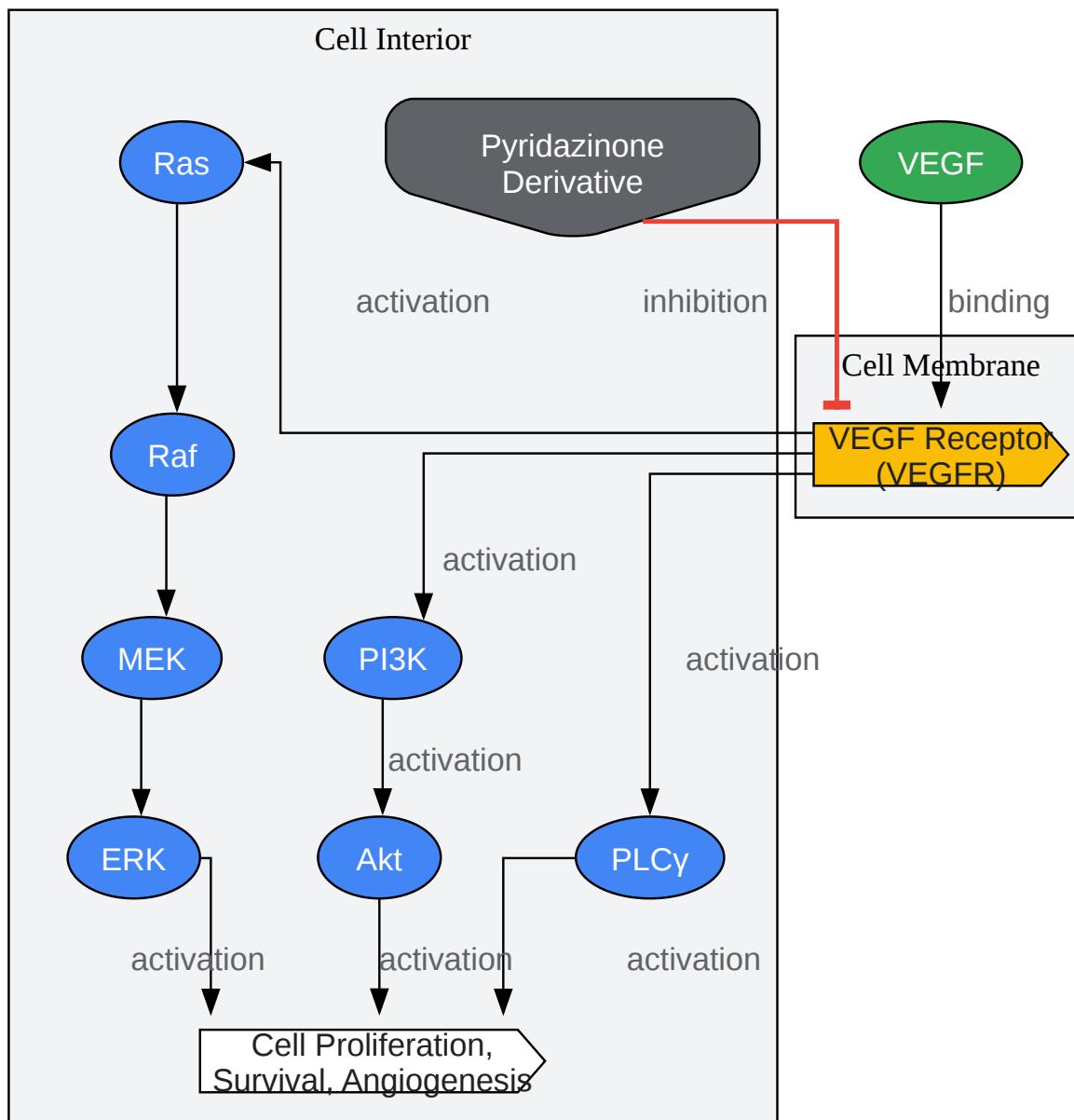
Pyridazinone derivatives have been shown to modulate various signaling pathways. Below are diagrams for the Phosphodiesterase 4 (PDE4) and Vascular Endothelial Growth Factor (VEGF) signaling pathways, which are common targets for this class of compounds.

### PDE4 Signaling Pathway

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Caption: Inhibition of PDE4 by pyridazinone derivatives.[3][6][7][8][9]

## VEGF Signaling Pathway

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Caption: Inhibition of VEGF signaling by pyridazinone derivatives.[10][11][12][13]

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